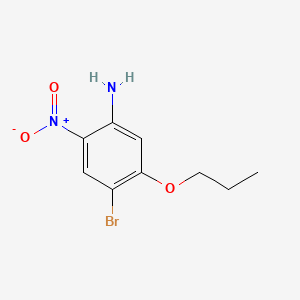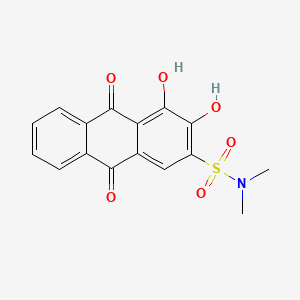
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine, also known as N-Bromoethylpyridine (NBE) is an organic compound that has been used in a variety of scientific applications. It is a brominated pyridine derivative that has been used for its chemical and biological properties. NBE has been used in the synthesis of pharmaceuticals, as well as in the study of its mechanism of action and its biochemical and physiological effects.
Applications De Recherche Scientifique
Neurotransmitter Receptor Studies
N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine is structurally similar to several compounds that interact with neurotransmitter receptors in the brain. For example, 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, which are implicated in the pathophysiology and treatment of anxiety and depression, are targeted for drug development. A study explored the brain occupancy of a selective 5-HT(1A) antagonist, indicating potential applications for compounds structurally similar to this compound in treating anxiety and mood disorders (Rabiner et al., 2002).
Pharmacokinetics and Metabolism Studies
Understanding the metabolism and pharmacokinetics of compounds is crucial for drug development. Studies on compounds structurally related to this compound can offer insights into its metabolism and toxicity profile. For example, the metabolism of N -[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) in cancer patients provides valuable information on the biotransformation reactions, which might be relevant for structurally similar compounds (Schofield et al., 1999).
Neuroimaging Studies
Compounds structurally similar to this compound might have potential applications in neuroimaging. For instance, N,N,N′-Trimethyl-N′-(2-Hydroxyl-3-Methyl-5-123I Iodobenzyl)-1,3-Propanediamine · Hcl (123I-HIPDM) has been used for diagnosing patients with strokes and dementia and is accumulated in the lung, indicating potential for pulmonary physiological studies (Shih et al., 2004).
Biomonitoring Studies
The presence and metabolism of compounds in the human body can be monitored for health and environmental studies. The development of a hydrophilic liquid interaction chromatography-tandem mass spectrometry-based stable isotope dilution analysis for bioactive pyridines in human plasma and urine after coffee consumption illustrates the potential of similar methods to monitor metabolites of this compound (Lang et al., 2010).
Mécanisme D'action
Target of Action
Bromopyridine derivatives are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound might interact with palladium catalysts or organoboron reagents in these reactions.
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, the bromopyridine moiety of the compound could undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by transmetalation, where an organoboron reagent transfers an organic group to the palladium .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the compound could contribute to the formation of biaryl compounds .
Result of Action
In the context of Suzuki-Miyaura coupling reactions, the compound could contribute to the synthesis of biaryl compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine . .
Propriétés
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-N-ethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-3-13(4-2)8-9-5-10(11)7-12-6-9/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKELDZNZCYCLHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CN=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745297 |
Source


|
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104290-48-4 |
Source


|
| Record name | 5-Bromo-N,N-diethyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104290-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B597436.png)
![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)


![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)

![2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one](/img/structure/B597444.png)
